molecular formula C10H12O6 B1234847 mono-2-(Methacryloyloxy)ethyl maleate CAS No. 51978-15-5

mono-2-(Methacryloyloxy)ethyl maleate

Cat. No.: B1234847
CAS No.: 51978-15-5
M. Wt: 228.20 g/mol
InChI Key: HSFXEOPJXMFQHG-ONEGZZNKSA-N
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Description

Mono-2-(Methacryloyloxy)ethyl maleate: is an organic compound with the molecular formula C10H12O6. It is a derivative of maleic acid and methacrylic acid, characterized by the presence of both methacryloyloxy and maleate functional groups. This compound is commonly used in polymer chemistry due to its ability to undergo polymerization reactions, making it valuable in the production of various polymeric materials.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Mono-2-(Methacryloyloxy)ethyl maleate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of polymer networks. The compound’s interaction with enzymes such as esterases leads to the hydrolysis of ester bonds, releasing methacrylic acid and maleic acid. These interactions are crucial for the compound’s functionality in biochemical applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in cell proliferation and differentiation. Additionally, the compound can modulate cell signaling pathways, leading to changes in cellular responses. These effects are essential for understanding the compound’s potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways. For instance, its interaction with esterases results in the hydrolysis of ester bonds, affecting the overall biochemical environment. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities. Understanding these temporal effects is essential for optimizing its use in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mono-2-(Methacryloyloxy)ethyl maleate can be synthesized through the esterification of maleic acid with 2-hydroxyethyl methacrylate. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

Maleic Acid+2-Hydroxyethyl MethacrylateMono-2-(Methacryloyloxy)ethyl Maleate+Water\text{Maleic Acid} + \text{2-Hydroxyethyl Methacrylate} \rightarrow \text{this compound} + \text{Water} Maleic Acid+2-Hydroxyethyl Methacrylate→Mono-2-(Methacryloyloxy)ethyl Maleate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction is typically conducted in a reactor equipped with a distillation column to remove water formed during the esterification, thus driving the reaction to completion. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Mono-2-(Methacryloyloxy)ethyl maleate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form polymers and copolymers.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield maleic acid and 2-hydroxyethyl methacrylate.

    Addition Reactions: The double bonds in the maleate group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bonds.

Major Products:

    Polymerization: The major products are polymers and copolymers with varying properties depending on the comonomers used.

    Hydrolysis: The major products are maleic acid and 2-hydroxyethyl methacrylate.

Scientific Research Applications

Mono-2-(Methacryloyloxy)ethyl maleate has a wide range of applications in scientific research, including:

    Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers with applications in coatings, adhesives, and sealants.

    Biomedical Research: Due to its biocompatibility, it is used in the development of drug delivery systems and tissue engineering scaffolds.

    Material Science: It is employed in the production of advanced materials with specific mechanical and chemical properties.

Comparison with Similar Compounds

  • Mono-2-(Methacryloyloxy)ethyl succinate
  • Mono-2-(Methacryloyloxy)ethyl fumarate
  • Mono-2-(Methacryloyloxy)ethyl itaconate

Comparison: Mono-2-(Methacryloyloxy)ethyl maleate is unique due to the presence of both methacryloyloxy and maleate functional groups, which confer distinct reactivity and polymerization characteristics. Compared to similar compounds like mono-2-(Methacryloyloxy)ethyl succinate and mono-2-(Methacryloyloxy)ethyl fumarate, it offers a balance of flexibility and rigidity in the resulting polymers, making it suitable for a wide range of applications.

Properties

CAS No.

51978-15-5

Molecular Formula

C10H12O6

Molecular Weight

228.20 g/mol

IUPAC Name

(E)-4-[2-(2-methylprop-2-enoyloxy)ethoxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H12O6/c1-7(2)10(14)16-6-5-15-9(13)4-3-8(11)12/h3-4H,1,5-6H2,2H3,(H,11,12)/b4-3+

InChI Key

HSFXEOPJXMFQHG-ONEGZZNKSA-N

SMILES

CC(=C)C(=O)OCCOC(=O)C=CC(=O)O

Isomeric SMILES

CC(=C)C(=O)OCCOC(=O)/C=C/C(=O)O

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C=CC(=O)O

51978-15-5

Pictograms

Corrosive; Irritant

Synonyms

2-(methacryloyloxy)ethyl hydrogen maleate
2MEM
maleic acid mono-2-methacryloyloxy ethyl ethe

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does mono-2-(Methacryloyloxy)ethyl maleate (CAM) improve the properties of resin-luting agents?

A1: CAM acts as a coupling agent between the inorganic filler particles and the organic resin matrix in resin-luting agents. This interaction stems from its chemical structure:

    Q2: How does the performance of this compound (CAM) compare to other coupling agents like silanes in this specific application?

    A: While both CAM and silane coupling agents, such as 3-(trimethoxysilyl)propyl methacrylate (TSPM), enhance the properties of resin-luting agents, the study by [] observed that TSPM outperformed CAM in several aspects. Resin-luting agents containing TSPM exhibited higher flexural strength, flexural modulus, and Knoop hardness compared to those containing CAM. TSPM also resulted in thinner films, indicating better handling characteristics. []

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